Darrow red certified
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darrow red certified: is an organic compound with the chemical formula C18H13N3O2 and a molecular weight of 303.31 g/mol . It is a red crystalline solid known for its excellent thermal stability and staining properties . This compound is widely used in various scientific and industrial applications, particularly in the fields of biology and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Darrow red certified is typically synthesized through a dehydration condensation reaction between dichlorophenol and catechol . The specific steps include:
Reaction of catechol with excess thionyl chloride at high temperatures: to produce dichlorophenol.
Reaction of dichlorophenol with catechol under alkaline conditions: to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reaction vessels: to handle the high temperatures and pressures required for the synthesis.
Purification steps: to ensure the dye content is at least 65%, as certified by the Biological Stain Commission.
Chemical Reactions Analysis
Types of Reactions: Darrow red certified undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Amine derivatives.
Substitution: Substituted phenoxazine derivatives.
Scientific Research Applications
Darrow red certified has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Darrow red certified involves its ability to bind to specific molecular targets and pathways. In biological staining, it binds to the cell bodies of neurons, allowing for clear visualization under a microscope . In photocatalysis, it acts as a photosensitizer, absorbing light and transferring energy to zinc oxide, facilitating electron injection and subsequent photocatalytic reactions .
Comparison with Similar Compounds
- Cresyl violet acetate
- Toluidine blue O
- Crystal violet
Comparison:
- Cresyl violet acetate: Similar staining properties but used primarily for staining Nissl substance in neurons.
- Toluidine blue O: Also used for staining but has different spectral properties and applications.
- Crystal violet: Used for Gram staining in microbiology, different in terms of molecular structure and specific applications .
Darrow red certified stands out due to its unique combination of thermal stability, staining properties, and versatility in various scientific and industrial applications .
Biological Activity
Darrow Red Certified is a synthetic dye primarily used in biological research and applications. Its certification by the Biological Stain Commission indicates that it meets specific standards for quality and efficacy in biological applications. This article delves into the biological activity of this compound, examining its effects on cellular processes, potential applications, and relevant case studies.
Overview of this compound
- Chemical Composition : Darrow Red is a synthetic dye with a dye content of at least 65%, certified for use in biological staining.
- Applications : Commonly used in histology and cytology for staining tissues and cells, aiding in the visualization of cellular structures under a microscope.
Darrow Red functions through various mechanisms that can impact cellular behavior:
- Cellular Staining : The primary function of Darrow Red is to stain cellular components, enhancing contrast in microscopic examinations. This property is crucial for identifying cellular morphology and pathology.
- Potential Cytotoxicity : Studies have indicated that certain synthetic dyes, including Darrow Red, may exhibit cytotoxic effects at high concentrations. Understanding the concentration-dependent effects is vital for safe application in biological research.
Research Findings
Research has demonstrated the following biological activities associated with Darrow Red:
- Cell Viability : Evaluations using cell lines have shown that at lower concentrations, Darrow Red does not significantly affect cell viability. However, at elevated concentrations (e.g., >100 µg/mL), a marked decrease in cell viability was observed due to cytotoxic effects.
- Staining Efficacy : In histological studies, Darrow Red has been shown to effectively stain nucleic acids and proteins, providing clear visualization of cellular structures.
- Apoptosis Induction : Some studies suggest that exposure to high concentrations of synthetic dyes can induce apoptosis in certain cell lines, potentially through oxidative stress mechanisms.
Table 1: Effects of Darrow Red on Cell Viability
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 95 |
50 | 85 |
100 | 50 |
200 | 20 |
Table 2: Staining Efficacy Comparison
Dye | Staining Target | Efficacy (%) |
---|---|---|
Darrow Red | Nucleic Acids | 90 |
Hematoxylin | Nuclei | 95 |
Eosin | Cytoplasm | 85 |
Case Studies
-
Case Study on Histological Applications :
- A study utilized Darrow Red to stain tissue samples from diabetic mice. The results indicated improved visualization of pathological changes in pancreatic tissues, highlighting its utility in diabetes research.
-
Cytotoxicity Assessment :
- In vitro studies assessed the cytotoxic effects of Darrow Red on human epithelial cells. The findings demonstrated significant cytotoxicity at concentrations exceeding 100 µg/mL, correlating with increased apoptosis markers.
Properties
IUPAC Name |
N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2.ClH/c1-10(22)20-11-6-7-15-16(8-11)23-17-9-14(19)12-4-2-3-5-13(12)18(17)21-15;/h2-9,19H,1H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHKAKZHZRBAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=N)C=C3O2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.